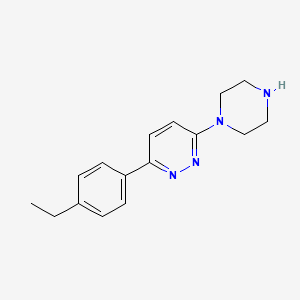

3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-2-13-3-5-14(6-4-13)15-7-8-16(19-18-15)20-11-9-17-10-12-20/h3-8,17H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDVWNRHPWQTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Substitution with 4-Ethylphenyl Group:

Introduction of Piperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the pyridazine derivative is reacted with piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridazine ring or the piperazin-1-yl group, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new materials with unique properties.

Biology

In biological research, 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine may act as a ligand in receptor-ligand interaction studies. This interaction is crucial for understanding the mechanisms of drug action and developing new therapeutic agents.

Medicine

The compound is of particular interest in medicinal chemistry due to its potential as a lead compound for developing pharmaceuticals targeting central nervous system disorders. Its structural features suggest it may interact with neurotransmitter receptors, making it a candidate for further pharmacological exploration.

Industry

In industrial applications, this compound can be utilized in creating new materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in material science.

Pharmacological Activities

Research indicates that similar pyridazine derivatives exhibit a range of biological activities:

- Antinociceptive Activity : Some derivatives have shown significant analgesic properties, potentially more potent than established analgesics like acetaminophen.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, suggesting its potential as an antimicrobial agent.

- Kinase Inhibition : Similar compounds have been identified as potential inhibitors of kinases, which are critical targets in cancer therapy.

Analgesic Activity

A study on various pyridazinone derivatives indicated that certain compounds exhibited antinociceptive effects comparable to traditional analgesics. Testing involved acetic acid-induced writhing tests in mice, showing significant pain relief at specific dosages.

Antimicrobial Testing

In vitro studies highlighted the antibacterial efficacy of pyridazine derivatives against various pathogens, supporting their potential use in treating infections.

Kinase Inhibition

Research focused on kinase inhibitors revealed that modifications in the piperazine ring could enhance potency against specific cancer cell lines, indicating therapeutic potential in oncology for compounds like 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antinociceptive | Comparable analgesic effects to traditional drugs in animal models | |

| Antimicrobial | Effective against various bacterial and fungal pathogens | |

| Kinase Inhibition | Potential inhibitors of kinases relevant to cancer therapy |

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazin-1-yl group may facilitate binding to biological targets, while the pyridazine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogues:

Key Observations :

- Lipophilicity : The 4-ethylphenyl group in the target compound increases hydrophobicity compared to chloro () or pyridinyl () substituents. This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in –10) on the sulfonylpiperazine moiety could stabilize charge interactions in receptor binding.

Limitations and Data Gaps

- Experimental Data : Melting points, solubility, and pharmacokinetic data (e.g., bioavailability) are absent for most compounds, including the target .

- Contradictions: While emphasizes the superiority of benzylpiperidinyl chains, other studies (e.g., ) prioritize pyrimidinylpiperazines for kinase inhibition. Context-dependent SAR must be acknowledged .

Biological Activity

3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyridazine derivative features a piperazine moiety, which is commonly associated with various pharmacological effects, including interactions with neurotransmitter receptors and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in drug development.

The precise mechanism of action for 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine is not fully elucidated. However, it is believed to interact with specific molecular targets, such as receptors or enzymes. The piperazin-1-yl group may enhance binding affinity to biological targets, while the pyridazine ring can participate in π-π interactions or hydrogen bonding, modulating the activity of the target and leading to observed biological effects.

Pharmacological Activities

Research indicates that compounds similar to 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine exhibit a range of biological activities:

- Antinociceptive Activity : Studies have shown that pyridazine derivatives can exhibit significant analgesic properties. For instance, certain derivatives have been reported to be more potent than established analgesics like acetaminophen and noramidopyrine in animal models .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, suggesting its potential as an antimicrobial agent.

- Kinase Inhibition : Similar compounds have been identified as potential inhibitors of kinases, which are critical in various cellular processes and are important targets in cancer therapy.

Case Studies

Several studies illustrate the biological activity of pyridazine derivatives:

- Analgesic Activity : A study involving various pyridazinone derivatives revealed that some compounds exhibited antinociceptive effects comparable to traditional analgesics. The testing involved acetic acid-induced writhing tests in mice, demonstrating significant pain relief at specific dosages .

- Antimicrobial Testing : In vitro studies highlighted the antibacterial efficacy of pyridazine derivatives against various pathogens, supporting their use in treating infections.

- Kinase Inhibition : Research on kinase inhibitors has shown that modifications in the piperazine ring can enhance potency against specific cancer cell lines, indicating the therapeutic potential of compounds like 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine in oncology .

Data Summary

The following table summarizes key findings related to the biological activities of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine and analogous compounds:

Q & A

Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridazine precursors with piperazine derivatives. For example, hydrazine reactions with dicarbonyl compounds form the pyridazine core, followed by nucleophilic substitution to introduce the piperazine moiety . Optimization can leverage factorial design experiments to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) predict optimal conditions, reducing trial-and-error .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in related pyridazine derivatives (e.g., bond angles and torsional strain analysis in Acta Crystallographica reports) . Complementary techniques include H/C NMR for verifying proton environments and LC-MS for purity assessment. For piperazine substituents, H NMR coupling constants (e.g., 3.5–4.0 ppm for piperazine NH protons) are critical .

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer : Pyridazine derivatives are screened for anti-bacterial activity via microdilution assays (MIC determination against S. aureus and E. coli) . Anti-viral activity is assessed using plaque reduction assays (e.g., influenza A/H1N1). For receptor-binding studies (e.g., serotonin or dopamine receptors), radioligand displacement assays with H-labeled antagonists are employed .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., anti-bacterial vs. cytotoxicity) be resolved?

- Methodological Answer : Contradictions arise from off-target effects or assay-specific conditions. Dose-response curves and selectivity indices (e.g., IC ratio between bacterial and mammalian cells) should be calculated. Structural analogs (e.g., 3-chloro-pyridazine derivatives) can isolate pharmacophores responsible for activity vs. toxicity . Molecular dynamics simulations predict binding affinities to unintended targets (e.g., hERG channels) .

Q. What computational strategies predict reactivity or metabolic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ADMET predictors (e.g., SwissADME) estimate metabolic stability via cytochrome P450 binding simulations. For piperazine-containing compounds, N-oxidation and N-dealkylation are common metabolic pathways; these can be modeled using docking software like AutoDock Vina .

Q. How do substituents on the pyridazine core influence structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation at position 3, alkyl/aryl groups at position 4). For example, 3-chloro derivatives enhance anti-platelet aggregation activity, while ethylphenyl groups improve lipophilicity (logP > 2.5) and blood-brain barrier penetration . Free-Wilson or Hansch analyses quantify substituent contributions to activity .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer : Flow chemistry minimizes exothermic risks in large-scale reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently . Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress dynamically. Design of Experiments (DoE) identifies critical parameters (e.g., residence time, pressure) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.